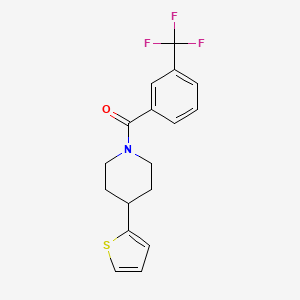

(4-(Thiophen-2-yl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .

Synthesis Analysis

An expeditious synthetic approach was employed for the synthesis of 3-hydroxybenzo [b]thiophen-2-yl) (4- (trifluoromethyl)phenyl)methanone (3) via one pot procedure . After extensive synthetic efforts, many structurally diverse bioisosteres could be generated via derivatizing the C-4 alkyl chain on the pyrazole ring of compound 3 (B/P = 1/33) with different electronegative groups .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Indole derivatives, which share a similar structure with the compound , have shown significant antiviral activity . They have been found to inhibit influenza A and Coxsackie B4 virus . This suggests that “(4-(Thiophen-2-yl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone” may also have potential antiviral applications .

Anti-inflammatory Properties

Indole derivatives have demonstrated anti-inflammatory properties . Given the structural similarities, it’s possible that “(4-(Thiophen-2-yl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone” could also exhibit anti-inflammatory effects.

Anticancer Potential

Indole derivatives have shown anticancer properties . Therefore, “(4-(Thiophen-2-yl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone” might also have potential applications in cancer treatment.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial properties . This suggests that “(4-(Thiophen-2-yl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone” could potentially be used in the development of new antimicrobial agents.

Antitubercular Activity

Indole derivatives have shown antitubercular activity . This suggests that “(4-(Thiophen-2-yl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone” could potentially be used in the treatment of tuberculosis.

Antioxidant Properties

Indole derivatives have demonstrated antioxidant properties . This suggests that “(4-(Thiophen-2-yl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone” could potentially be used as an antioxidant.

Use in Synthesis of Photoreactive Probes

“(4-(Thiophen-2-yl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone” could potentially be used in the synthesis of photoreactive probes, which are useful tools in the study of protein structure and function .

Inactivation of Human Cytochrome P450 2B6

This compound could potentially be used in the inactivation of human cytochrome P450 2B6, an enzyme involved in drug metabolism .

Eigenschaften

IUPAC Name |

(4-thiophen-2-ylpiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NOS/c18-17(19,20)14-4-1-3-13(11-14)16(22)21-8-6-12(7-9-21)15-5-2-10-23-15/h1-5,10-12H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIWHSBAKIGZTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)C(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (2S,5R)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylate](/img/structure/B2736743.png)

![2-cyano-3-[2-(N-methylacetamido)-1,3-thiazol-4-yl]-N-(naphthalen-1-yl)prop-2-enamide](/img/structure/B2736746.png)